molecular formula C17H20N2O3 B2687857 N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide CAS No. 2128537-60-8

N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide

货号 B2687857
CAS 编号: 2128537-60-8
分子量: 300.358
InChI 键: YECRKAXIAXWURH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide, also known as BMS-986166, is a small molecule drug that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

作用机制

N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathway of cytokines such as IL-12, IL-23, and type I interferons, which are involved in the pathogenesis of autoimmune diseases. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and disease severity.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. In addition to its anti-inflammatory activity, this compound has been shown to have immunomodulatory effects on T cells, leading to a reduction in autoimmunity.

实验室实验的优点和局限性

One of the main advantages of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is its potent and selective inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for oral administration. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which will need to be addressed in future studies.

未来方向

There are several future directions for research on N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of formulations that improve the solubility and bioavailability of this compound for oral administration. Clinical studies will also be needed to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosing regimen for different autoimmune diseases. Finally, further studies will be needed to elucidate the mechanism of action of this compound and its potential for combination therapy with other drugs for the treatment of autoimmune diseases.

合成方法

The synthesis of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 1-cyanocyclopentene, which is then converted to the corresponding amide using a Grignard reagent. The amide is then cyclized to form the benzofuran ring, followed by the introduction of the hydroxyl group and the dimethyl substitution. The final product is obtained after purification by column chromatography.

科学研究应用

N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and psoriasis. In these studies, this compound has shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a reduction in disease severity.

属性

IUPAC Name

N-(1-cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-16(2)9-11-5-6-12(13(20)14(11)22-16)15(21)19-17(10-18)7-3-4-8-17/h5-6,20H,3-4,7-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRKAXIAXWURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=C(C=C2)C(=O)NC3(CCCC3)C#N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。